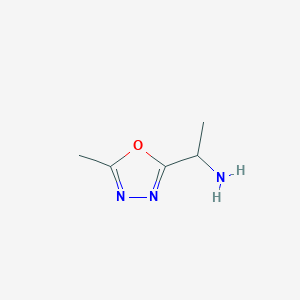
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine
Descripción general
Descripción
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that contains an oxadiazole ring This compound is of significant interest due to its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of acylhydrazides and cyanogen bromide or di(benzotriazol-1-yl)methanimine . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, it can interfere with signaling pathways like NF-κB, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,3-Oxadiazole: Less stable compared to 1,3,4-oxadiazole due to the formation of diazoketone tautomers.
1,2,5-Oxadiazole:
Uniqueness
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIJSRQQRMVLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)


![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)


![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)
![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)
![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)



